molecular formula C12H12BrNO3S B3121820 (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 294845-47-9

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3121820
CAS No.: 294845-47-9
M. Wt: 330.2 g/mol
InChI Key: RQHDIPZZSXATDR-WDEREUQCSA-N
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Description

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of an acetyl group, a bromophenyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable thiol and an amine to form the thiazolidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, typically using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the thiazolidine ring.

    2-Bromoethylamine: Contains a bromine atom and an amine group but lacks the thiazolidine and carboxylic acid groups.

Uniqueness

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazolidine ring, along with the acetyl, bromophenyl, and carboxylic acid groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDIPZZSXATDR-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156837
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-2-(4-bromophenyl)-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110078-82-5
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-2-(4-bromophenyl)-, (2R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110078-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-2-(4-bromophenyl)-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
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(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
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(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
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(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
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(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid

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